molecular formula C17H14FN3O4S B2795949 Ethyl 5-acetamido-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851948-80-6

Ethyl 5-acetamido-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2795949
CAS No.: 851948-80-6
M. Wt: 375.37
InChI Key: CFEXXMGRQYTDPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the thieno[3,4-d]pyridazine class, characterized by a fused thiophene-pyridazine core. The 5-acetamido and 4-fluorophenyl substituents confer unique physicochemical and pharmacological properties. Such derivatives are of interest in medicinal chemistry, particularly as inhibitors of pathological protein aggregation (e.g., tau in neurodegenerative diseases) .

Properties

IUPAC Name

ethyl 5-acetamido-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O4S/c1-3-25-17(24)14-12-8-26-15(19-9(2)22)13(12)16(23)21(20-14)11-6-4-10(18)5-7-11/h4-8H,3H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFEXXMGRQYTDPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Key structural analogs include derivatives with variations in the substituents at positions 3 (aryl group) and 5 (amino/acylamino groups). Below is a comparative analysis based on synthesis, physicochemical properties, and biological activity:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Position 3) Substituents (Position 5) Melting Point (°C) Yield (%) Key Spectral Data (¹H/¹³C NMR)
Target Compound 4-Fluorophenyl Acetamido Data not available in provided sources N/A N/A
Ethyl 5-amino-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate (26) 4-Fluorophenyl Amino 178–180 70 δ 1.42 (t, 3H), 7.13–7.54 (m, aromatic), 163.1 ppm (C=O)
Ethyl 5-amino-3-(3-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate (28) 3-Chlorophenyl Amino Not reported 72 δ 7.26–7.66 (m, aromatic), 141.7 ppm (C-Cl)
Ethyl 5-amino-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate (29) 4-Chlorophenyl Amino Not reported Not reported Similar to 28, with para-substituted Cl
Ethyl 5-amino-3-(4-aminophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate 4-Aminophenyl Amino Not reported N/A N/A

Key Observations

The acetamido group (target compound) vs. amino (26, 28, 29) increases molecular weight and lipophilicity, which may influence bioavailability and blood-brain barrier penetration.

Synthetic Yields :

  • Analog 26 (70% yield) demonstrates efficient synthesis under standard conditions, suggesting that fluorinated derivatives are synthetically accessible. Chlorinated analogs (28, 29) show comparable yields (~72%), indicating minimal steric or electronic hindrance from halogens .

Biological Activity: Thienopyridazines with amino groups (e.g., 26) exhibit inhibitory activity against tau protein aggregation, a therapeutic target in Alzheimer’s disease . The acetamido group in the target compound may enhance binding affinity or metabolic stability by reducing oxidative deamination. Fluorine substitution (target compound, 26) is associated with improved pharmacokinetic profiles due to increased C-F bond stability and reduced off-target interactions .

Mechanistic and Functional Insights

  • The acetamido group could act as an allosteric modulator, stabilizing agonist-bound conformations .
  • Thermal Stability : Analogous compounds (e.g., DATF in ) with fused heterocyclic cores exhibit high thermal stability (decomposition >260°C), suggesting that the target compound’s pyridazine-thiophene framework may confer similar robustness.

Q & A

Q. What are the key synthetic routes for preparing Ethyl 5-acetamido-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate?

The synthesis typically involves multi-step organic reactions. A common approach includes:

  • Step 1 : Condensation of 4-fluorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate.
  • Step 2 : Cyclization with ethyl acetoacetate under acidic conditions to construct the thieno[3,4-d]pyridazine core.
  • Step 3 : Introduction of the acetamido group via amidation or substitution reactions . Optimization of reaction conditions (e.g., solvent choice, temperature) is critical for achieving high yields (>70%) and purity.

Q. How is the compound characterized structurally?

Advanced spectroscopic and crystallographic methods are employed:

  • NMR Spectroscopy : To confirm proton and carbon environments (e.g., δ 7.13–7.58 ppm for aromatic protons, δ 14.1–62.1 ppm for ethyl and carbonyl carbons) .
  • Mass Spectrometry (MS) : For molecular weight verification (e.g., ESI+ m/z 334.07 for C₁₅H₁₃FN₃O₃S⁺) .
  • X-ray Crystallography : To resolve 3D conformation, critical for understanding biological interactions .

Q. What preliminary biological activities are reported for this compound?

Early studies highlight:

  • Cytotoxicity : IC₅₀ values of 20–100 µM against cancer cell lines (e.g., A549) via apoptosis induction .
  • Enzyme Inhibition : Potential modulation of adenosine A₁ receptors (A₁AR) and Hedgehog signaling pathways, suggesting therapeutic relevance .

Advanced Research Questions

Q. How can structural modifications optimize biological activity?

Structure-activity relationship (SAR) studies reveal:

  • Fluorophenyl Position : 4-Fluorophenyl substitution enhances target binding affinity compared to 2- or 3-fluorophenyl analogs .
  • Amide Substituents : Acetamido groups improve solubility and metabolic stability over bulkier substituents (e.g., naphthalene-1-amido) .
  • Core Modifications : Thieno[3,4-d]pyridazine derivatives with methoxy or bromo substituents exhibit divergent pharmacological profiles .

Q. What experimental strategies resolve contradictions in biological data?

Discrepancies in cytotoxicity or receptor binding can arise from:

  • Assay Variability : Standardize protocols (e.g., ATP-based viability assays vs. caspase-3 activation for apoptosis) .
  • Conformational Dynamics : Use molecular docking (e.g., AutoDock Vina) to validate interactions with A₁AR or Hedgehog pathway proteins .
  • Batch Purity : Employ HPLC (≥95% purity) to eliminate confounding effects from synthetic byproducts .

Q. How can computational methods enhance mechanistic understanding?

  • Molecular Dynamics Simulations : Predict binding stability with adenosine receptors (e.g., RMSD <2.0 Å over 100 ns trajectories) .
  • Pharmacophore Modeling : Identify critical interaction motifs (e.g., hydrogen bonding with Thr⁹⁴ of A₁AR) .
  • ADMET Prediction : Tools like SwissADME assess bioavailability and toxicity risks (e.g., LogP ~3.5 suggests moderate blood-brain barrier penetration) .

Methodological Recommendations

  • Synthesis : Prioritize microwave-assisted reactions for reduced reaction times (e.g., 150°C for 10 min) .
  • Characterization : Combine NMR, MS, and IR to confirm functional groups and rule out regioisomers .
  • Biological Testing : Use orthogonal assays (e.g., SPR for binding kinetics, cell-based models for functional activity) to validate targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.